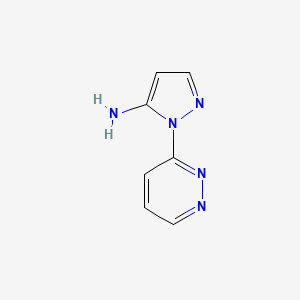

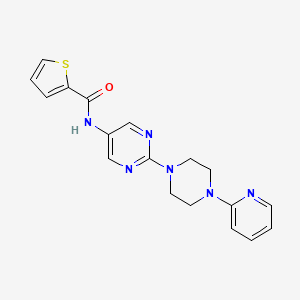

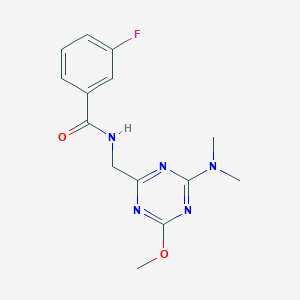

2-pyridazin-3-yl-2H-pyrazol-3-ylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

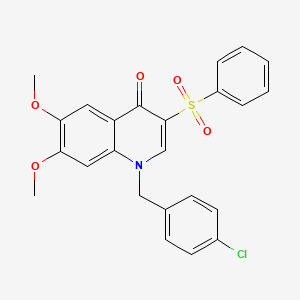

“2-pyridazin-3-yl-2H-pyrazol-3-ylamine” is a nitrogen-containing heterocyclic compound . It is not intended for human or veterinary use and is available for research use only.

Synthesis Analysis

Pyridazin-3 (2H)-ones, a class of compounds to which “this compound” belongs, can be synthesized through various methods. The most common synthesis involves the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Molecular Structure Analysis

The molecular formula of “this compound” is C7H7N5, and its molecular weight is 161.168.科学的研究の応用

Synthesis and Biological Activities

- Regioselectivity in Synthesis : The synthesis of pyrazolo[3,4-d]pyridazines, among other compounds, highlights the importance of regioselectivity in 1,3-dipolar cycloadditions. These compounds exhibit antimicrobial, anti-inflammatory, and analgesic activities, showing the diverse biological potential of pyrazole derivatives (Zaki, Sayed, & Elroby, 2016).

- Transition-Metal-Free Synthesis : Another study demonstrates the efficient use of 1,2‐dihaloazine synthons in the preparation of heterocycle-fused 1,4‐oxazepines, showcasing a transition-metal-free approach to synthesize compounds with potential medicinal importance (Sapegin et al., 2015).

- Solid-State Synthesis : The solid-state and solvent-free synthesis of azines, pyrazoles, and pyridazinones using solid hydrazine offers an environmentally friendly and highly efficient method for obtaining compounds containing the hydrazine motif. This process highlights a green chemistry approach to synthesizing nitrogen-containing heterocycles (Lee et al., 2013).

Antimicrobial and Antifungal Properties

- Silver Nanoparticles Enhancement : Research involving 1-[4-(2-methoxy benzyl)-6-aryl-pyridazin-3(2H)-ylidene] hydrazines explored the synthesis of new heterocycles to study the effect of silver nanoparticles on their biological activity efficiency. The results indicated an enhanced antimicrobial activity against Aspergillus flavus and Candida albicans, suggesting a synergistic effect of silver nanoparticles with these heterocyclic compounds (Kandile et al., 2010).

Antioxidant and Antitumor Activities

- Antioxidant Potential : A study on new thiazole, pyridine, and pyrazole derivatives evaluated their antioxidant capabilities, with some compounds showing promising activity. This research underlines the importance of structural diversity in the development of effective antioxidant agents (Kaddouri et al., 2020).

- Microwave-Assisted Synthesis : Microwave irradiation has been utilized to synthesize pyrazolopyridines, demonstrating significant antioxidant, antitumor, and antimicrobial activities. This technique offers a rapid and efficient method for the development of heterocyclic compounds with potential therapeutic applications (El‐Borai et al., 2013).

作用機序

Target of Action

Pyrazole, a related compound, has been found to interact with estrogen receptor alpha, estrogen receptor beta, and alcohol dehydrogenase 1c .

Mode of Action

Pyridazinone derivatives, which include this compound, have been reported to exhibit a wide range of pharmacological activities . The mechanism of action is likely dependent on the specific targets of the compound and the physiological context in which it is active.

Biochemical Pathways

Pyridazinone derivatives have been reported to influence a variety of biochemical pathways, leading to a wide range of pharmacological effects .

Pharmacokinetics

The compound’s molecular weight is 16116400 , which could potentially influence its pharmacokinetic properties.

Result of Action

Pyridazinone derivatives have been reported to exhibit a wide range of pharmacological activities, suggesting that they may have diverse molecular and cellular effects .

特性

IUPAC Name |

2-pyridazin-3-ylpyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5/c8-6-3-5-10-12(6)7-2-1-4-9-11-7/h1-5H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVQYQWBHUZRVFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)N2C(=CC=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((3,4-dichlorobenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2608118.png)

![5-((4-Hydroxypiperidin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2608125.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2608126.png)

![N-(3,5-dimethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2608127.png)

![2,7-dimethyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2608128.png)

![3-(4-Tert-butylphenoxy)-1-[1-(furan-2-carbonyl)piperidin-4-yl]-4-(1,3-thiazol-4-yl)azetidin-2-one](/img/structure/B2608133.png)